(3-CHLOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE
Overview
Description
(3-CHLOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is a compound belonging to the piperazine class of chemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including (3-CHLOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, which includes an aza-Michael addition .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
(3-CHLOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activity, including its effects on various biological pathways.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (3-CHLOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with molecular targets such as the dopamine transporter. It is a highly potent dopamine transporter ligand, with a dissociation constant (K_i) of 0.04 nM . This high affinity for the dopamine transporter allows it to inhibit dopamine reuptake effectively, leading to increased levels of dopamine in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
- Etoperidone
- Nefazodone
- Trazodone
Comparison
Compared to similar compounds, (3-CHLOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is unique due to its high potency and selectivity for the dopamine transporter. While other compounds like etoperidone, nefazodone, and trazodone may also produce similar metabolites, this compound stands out for its specific molecular interactions and effects .
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-14-5-2-3-8-17(14)20-9-11-21(12-10-20)18(22)15-6-4-7-16(19)13-15/h2-8,13H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNFQCUPTNSRSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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